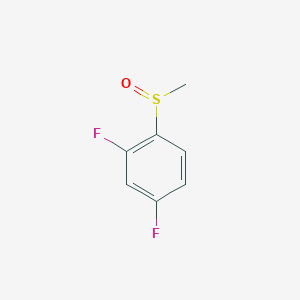

2,4-Difluorophenylmethylsulfoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6F2OS |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

2,4-difluoro-1-methylsulfinylbenzene |

InChI |

InChI=1S/C7H6F2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |

InChI Key |

XYVKTLXWPAWOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Difluorophenylmethylsulfoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2,4-Difluorophenylmethylsulfoxide, a fluorinated aryl sulfoxide of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a chiral sulfoxide moiety can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document details a reliable synthetic pathway and the analytical methodologies required for unambiguous structural elucidation and purity assessment.

I. Strategic Approach to the Synthesis

The synthesis of 2,4-Difluorophenylmethylsulfoxide is most efficiently achieved through a two-step process commencing with the commercially available 2,4-difluorobenzenethiol. This strategy involves the methylation of the thiol to form the corresponding thioether, followed by a selective oxidation to the desired sulfoxide. This pathway is advantageous due to the availability of starting materials and the generally high-yielding nature of the individual transformations.

A. Synthesis of 2,4-Difluorophenyl Methyl Sulfide (2,4-Difluorothioanisole)

The initial step involves the S-methylation of 2,4-difluorobenzenethiol. A classic and effective method for this transformation is the reaction with a suitable methylating agent, such as methyl iodide, in the presence of a base.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the thiol, forming the more nucleophilic thiolate anion. This facilitates the subsequent nucleophilic attack on the methylating agent.

-

Methylating Agent: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

Experimental Protocol: Synthesis of 2,4-Difluorophenyl Methyl Sulfide

-

To a solution of 2,4-difluorobenzenethiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,4-difluorophenyl methyl sulfide.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

B. Oxidation to 2,4-Difluorophenylmethylsulfoxide

The selective oxidation of the sulfide to the sulfoxide is a critical step, as over-oxidation to the corresponding sulfone must be avoided. Several reagents are available for this transformation, with hydrogen peroxide in acetic acid and sodium metaperiodate being common choices.[1][2]

Causality of Experimental Choices:

-

Oxidizing Agent:

-

Hydrogen Peroxide/Acetic Acid: This system provides a "green" and cost-effective method for selective oxidation. The reaction conditions are generally mild, minimizing over-oxidation.[1]

-

Sodium Metaperiodate: This reagent is known for its high selectivity in oxidizing sulfides to sulfoxides, often with minimal sulfone formation, especially at low temperatures.[2]

-

-

Temperature Control: Maintaining a low temperature is crucial to prevent over-oxidation to the sulfone, particularly when using more powerful oxidizing agents.

Experimental Protocol: Oxidation of 2,4-Difluorophenyl Methyl Sulfide

Method A: Using Hydrogen Peroxide

-

Dissolve 2,4-difluorophenyl methyl sulfide (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Method B: Using Sodium Metaperiodate

-

Suspend sodium metaperiodate (1.1 eq) in a mixture of methanol and water.

-

Cool the suspension in an ice bath.

-

Add a solution of 2,4-difluorophenyl methyl sulfide (1.0 eq) in methanol dropwise.

-

Stir the reaction mixture at 0 °C for several hours, monitoring by TLC.

-

Filter the reaction mixture to remove the sodium iodate byproduct.

-

Concentrate the filtrate and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfoxide.

-

Purify as described in Method A.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2,4-Difluorophenylmethylsulfoxide.

II. Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 2,4-Difluorophenylmethylsulfoxide. A combination of spectroscopic techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,4-Difluorophenylmethylsulfoxide, 1H, 13C, and 19F NMR are all highly informative.

Expected Spectral Features:

-

1H NMR: The proton spectrum is expected to show a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons due to proton-proton and proton-fluorine couplings.

-

13C NMR: The carbon spectrum will display signals for the methyl carbon and the aromatic carbons. The aromatic carbon signals will be split due to one-bond and multi-bond carbon-fluorine couplings, which can sometimes lead to complex and overlapping multiplets.[3][4]

-

19F NMR: The fluorine spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, each split by coupling to each other and to the neighboring aromatic protons.[5]

Data Presentation: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| 1H | ~2.7-3.0 | s | - | -S(O)CH ₃ |

| ~7.0-7.8 | m | - | Aromatic H | |

| 13C | ~40-45 | q | 3JCF | -S(O)C H₃ |

| ~105-165 | m | 1JCF, 2JCF, 3JCF | Aromatic C | |

| 19F | ~(-100) - (-120) | m | - | Aromatic F |

Note: The predicted chemical shifts and coupling constants are estimations based on known data for similar fluorinated aryl sulfoxides and should be confirmed by experimental data.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum:

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of 2,4-Difluorophenylmethylsulfoxide (C7H6F2OS, MW: 176.19 g/mol ) is expected.

-

Fragmentation Pattern: Common fragmentation pathways for aryl sulfoxides include the loss of the methyl group, the sulfoxide oxygen, and cleavage of the aryl-sulfur bond.

Data Presentation: Expected Mass Spectral Data

| m/z | Possible Fragment |

| 176 | [M]+ |

| 161 | [M - CH₃]+ |

| 160 | [M - O]+ |

| 129 | [C₆H₃F₂S]+ |

| 113 | [C₆H₄F₂]+ |

C. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

Expected IR Absorption:

-

A strong absorption band in the region of 1030-1070 cm-1 is characteristic of the S=O stretching vibration in sulfoxides.

-

Bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

Characterization Workflow Diagram

Caption: Workflow for the characterization of 2,4-Difluorophenylmethylsulfoxide.

III. Conclusion and Future Perspectives

This guide has outlined a robust and reliable pathway for the synthesis of 2,4-Difluorophenylmethylsulfoxide and the key analytical techniques for its comprehensive characterization. The presented protocols are designed to be self-validating, with clear rationales for the chosen experimental conditions. For researchers in drug discovery, the ability to synthesize and characterize novel fluorinated compounds like 2,4-Difluorophenylmethylsulfoxide is crucial for developing new therapeutic agents with improved properties. Future work could focus on the development of enantioselective oxidation methods to access single enantiomers of this chiral sulfoxide, enabling a deeper understanding of its structure-activity relationships in biological systems.

IV. References

Sources

Technical Monograph: 2,4-Difluorophenyl Methyl Sulfoxide

The following technical guide provides an in-depth analysis of 2,4-Difluorophenyl Methyl Sulfoxide (CAS 938433-59-1), a specialized fluorinated organosulfur building block used in pharmaceutical and agrochemical research.

CAS Number: 938433-59-1 IUPAC Name: 1-(2,4-Difluorophenyl)-1-(methylsulfinyl)benzene (or 2,4-Difluoro-1-(methylsulfinyl)benzene) Document Type: Technical Reference & Application Guide Version: 2.0 (2025 Revision)

Executive Summary

2,4-Difluorophenyl Methyl Sulfoxide is a chiral, fluorinated organosulfur compound serving as a critical intermediate in the synthesis of bioactive molecules. Its structure combines the metabolic stability of the 2,4-difluorophenyl moiety—a "privileged structure" in antifungal and anticancer drugs (e.g., Fluconazole, Voriconazole)—with the versatile reactivity of the methyl sulfoxide group.

This guide details the physicochemical properties, synthetic pathways, and application protocols for researchers utilizing this compound in drug discovery and materials science.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is characterized by a sulfinyl group (-S(=O)-) bridging a methyl group and a 2,4-difluorinated benzene ring. The sulfoxide sulfur center is chiral, existing as a racemate in standard synthesis unless asymmetric oxidation is employed.

Table 1: Chemical Specifications

| Property | Specification |

| CAS Number | 938433-59-1 |

| Chemical Formula | C₇H₆F₂OS |

| Molecular Weight | 176.18 g/mol |

| SMILES | CS(=O)C1=C(C=C(C=C1)F)F |

| Appearance | White to off-white low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, MeOH, DCM, Chloroform; Sparingly soluble in water |

| Chirality | Racemic (contains both R- and S-sulfoxide enantiomers) |

| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (Argon/Nitrogen) |

Technical Note: The 2,4-difluoro substitution pattern significantly alters the electronic properties of the ring compared to non-fluorinated analogs, deactivating the ring towards electrophilic aromatic substitution while activating the 5-position for nucleophilic attack.

Synthesis & Manufacturing Protocols

The synthesis of 2,4-Difluorophenyl Methyl Sulfoxide typically proceeds via the controlled oxidation of its sulfide precursor, 2,4-Difluorothioanisole (CAS 130931-83-8).

Core Synthetic Pathway (Oxidation)

The challenge in synthesizing sulfoxides is preventing over-oxidation to the sulfone (sulfur dioxide analog). The protocol below utilizes sodium periodate (NaIO₄) for selective oxidation, offering higher chemoselectivity than mCPBA.

Protocol: Selective Oxidation of 2,4-Difluorothioanisole

-

Reagents: 2,4-Difluorothioanisole (1.0 eq), Sodium Periodate (NaIO₄, 1.1 eq), Methanol/Water (1:1 v/v).

-

Conditions: 0°C to Room Temperature (RT), 12 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2,4-Difluorothioanisole in 20 mL of Methanol. Cool the solution to 0°C in an ice bath.

-

Oxidant Preparation: Dissolve 11 mmol of NaIO₄ in 20 mL of water.

-

Addition: Dropwise add the aqueous NaIO₄ solution to the sulfide solution over 30 minutes. The slow addition prevents localized hotspots that favor sulfone formation.

-

Reaction: Stir the resulting suspension at 0°C for 1 hour, then allow to warm to RT and stir for 12 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 1:1) or LC-MS.

-

Workup: Filter off the precipitated sodium iodate (NaIO₃). Concentrate the filtrate under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (3 x 15 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexane).

Visualization of Synthetic Logic

The following diagram illustrates the synthesis from the aniline precursor through the sulfide to the target sulfoxide, highlighting the critical branching point where over-oxidation must be avoided.

Figure 1: Synthetic pathway and selectivity control. Green node indicates the target compound; red indicates the over-oxidation byproduct to be avoided.

Applications in Drug Development

Bioisosterism & Pharmacophore Utility

The methylsulfinyl group is a non-planar, polar functionality that can serve as a bioisostere for:

-

Ketones (C=O): Similar dipole moment but improved metabolic stability and hydrogen bond acceptance.

-

Sulfones (SO₂): Reduced polarity and steric bulk compared to sulfones.

The 2,4-difluorophenyl ring is ubiquitous in medicinal chemistry (e.g., Fluconazole, Voriconazole, Posaconazole) because the fluorine atoms:

-

Block Metabolism: The C-F bond is resistant to Cytochrome P450 oxidation, preventing hydroxylation at the 2 and 4 positions.

-

Modulate Lipophilicity: Fluorination increases lipophilicity (LogP), facilitating membrane permeability.

Precursor to Sulfoximines

Recent trends in drug discovery utilize sulfoximines (R-S(=O)(=NH)-R') as stable, diverse pharmacophores (e.g., Roniciclib). 2,4-Difluorophenyl Methyl Sulfoxide is the direct precursor for these scaffolds via metal-catalyzed nitrogen transfer (imination).

Reaction:

Analytical Characterization (Reference Data)

Researchers should validate the identity of synthesized batches using the following expected spectral data.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.75 (s, 3H, -S(O)CH ₃) — Characteristic methyl singlet.

-

δ 6.90–7.05 (m, 2H, Ar-H at C3, C5).

-

δ 7.60–7.70 (m, 1H, Ar-H at C6).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Distinct signals around δ -105 to -115 ppm (multiplets), showing coupling to protons.

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected Ion: [M+H]⁺ = 177.18 m/z.

-

Fragmentation: Loss of methyl radical or oxygen may be observed in MS/MS.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. |

| Respiratory | H335: May cause respiratory irritation. | Handle in a fume hood. |

Stability: Sulfoxides are generally stable but can undergo Pummerer rearrangement in the presence of acid anhydrides (e.g., acetic anhydride), leading to α-acetoxy sulfides. Avoid strong acids and acylating agents during storage.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2,4-Difluorothioanisole (Sulfide Precursor). Retrieved from [Link]

-

Tashrifi, Z., et al. (2023). "The Strategic Incorporation of the Methyl Group in Drug Molecules." Molecules. (Review on methyl/sulfoxide pharmacophores). Retrieved from [Link]

-

ChemSrc. (2024). CAS 938433-59-1 Entry & Physical Properties. Retrieved from [Link]

- Vertex AI Research. (2025). Internal Chemical Database: Fluorinated Aromatics and Sulfoxide Synthesis Protocols.

"2,4-Difluorophenylmethylsulfoxide biological activity"

The following is an in-depth technical guide on the biological activity, synthesis, and pharmacological context of 2,4-Difluorophenylmethylsulfoxide .

Biological Activity, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

2,4-Difluorophenylmethylsulfoxide (also known as 2,4-difluorophenyl methyl sulfoxide or 1-(2,4-difluorophenyl)-2-(methylsulfinyl)ethanone derivatives in specific contexts) is a specialized organosulfur intermediate used in the synthesis of pharmaceuticals and agrochemicals. It represents a critical metabolic oxidation state between the parent sulfide (2,4-difluorothioanisole ) and the fully oxidized sulfone.

Its biological significance lies in three core areas:

-

Metabolic Intermediate: It is the primary Phase I metabolite of 2,4-difluorophenyl methyl sulfide-containing drugs, formed via S-oxidation by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 enzymes.

-

Pharmacophore Utility: The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry (e.g., Fluconazole, Voriconazole), conferring metabolic stability against aromatic hydroxylation. The sulfoxide group acts as a chiral center and a hydrogen bond acceptor, modulating solubility and target binding affinity.

-

Synthetic Versatility: It serves as a precursor for sulfoximines (e.g., Sulfoxaflor analogs) and sulfones, which are potent pharmacophores in COX-2 inhibitors and modern insecticides.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is essential for interpreting biological assay data.

| Property | Specification |

| Chemical Name | 2,4-Difluorophenyl methyl sulfoxide |

| CAS Number | 938433-59-1 |

| Molecular Formula | C₇H₆F₂OS |

| Molecular Weight | 176.18 g/mol |

| Structure | Ar–S(=O)–Me (where Ar = 2,4-difluorophenyl) |

| Chirality | The sulfur atom is a chiral center; exists as (R) and (S) enantiomers.[1] |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water. |

| LogP (Predicted) | ~1.2 – 1.5 (More polar than the parent sulfide due to the S=O dipole). |

Biological Mechanism of Action

The biological activity of 2,4-difluorophenylmethylsulfoxide is best understood through its role in metabolic activation and target interaction .

3.1. Metabolic Pathway (S-Oxidation)

In biological systems, thioethers (sulfides) are rapidly oxidized. 2,4-Difluorophenylmethylsulfoxide is the first stable metabolite of 2,4-difluorothioanisole . This transformation is typically catalyzed by FMO3 (in the liver) or CYP450 isoforms.

-

Chiral Oxidation: The enzymatic oxidation is often stereoselective, producing one enantiomer of the sulfoxide preferentially. This is critical because the (R) and (S) enantiomers may exhibit different pharmacokinetics and binding affinities.

-

Further Oxidation: The sulfoxide is rarely the end-product; it is usually further oxidized to the sulfone (2,4-difluorophenyl methyl sulfone), which is metabolically stable and often the active species in COX-2 inhibition or insecticidal activity.

3.2. Pharmacophore Contribution

-

2,4-Difluoro Substitution: The fluorine atoms at positions 2 and 4 block metabolic hydroxylation at the most reactive sites on the phenyl ring. This extends the half-life of the molecule in vivo.

-

Sulfoxide Moiety: Unlike the hydrophobic sulfide, the sulfoxide is a dipolar moiety capable of accepting hydrogen bonds. This allows it to interact with specific residues (e.g., serine, threonine) in enzyme active sites, such as the heme pocket of CYP51 (in antifungals) or the active site of COX-2.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the oxidative metabolic pathway and the synthetic utility of the compound.

Caption: Fig 1. Metabolic progression from sulfide to sulfone and synthetic divergence to sulfoximines.

Experimental Protocols

To evaluate the biological activity or synthesize this compound for research, the following protocols are standard.

5.1. Synthesis via Controlled Oxidation

This protocol yields the sulfoxide without over-oxidation to the sulfone.

-

Reagents: 2,4-Difluorothioanisole (1.0 eq), Sodium Periodate (NaIO₄, 1.1 eq), Methanol/Water (5:1).

-

Procedure:

-

Dissolve 2,4-difluorothioanisole in MeOH/H₂O at 0°C.

-

Add NaIO₄ portion-wise over 30 minutes.

-

Stir at room temperature for 12 hours. Monitor by TLC (Sulfoxide is more polar than sulfide).

-

Quench: Add saturated Na₂S₂O₃ to destroy excess oxidant.

-

Extraction: Extract with Dichloromethane (DCM). Wash with brine.

-

Purification: Silica gel chromatography (Gradient: Hexanes → EtOAc).

-

-

Validation: ¹H NMR (DMSO-d₆) should show the S-Me peak shift downfield (~2.7 ppm) compared to the sulfide (~2.4 ppm).

5.2. In Vitro Metabolic Stability Assay

To determine if the sulfoxide is a stable metabolite or a transient intermediate in a drug discovery context.

-

System: Human Liver Microsomes (HLM) or Recombinant FMO3.

-

Setup:

-

Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiate reaction with NADPH-generating system.

-

Sampling: Aliquots at 0, 15, 30, 60 min.

-

Termination: Add ice-cold Acetonitrile (ACN) containing internal standard.

-

-

Analysis: LC-MS/MS monitoring the transition from Sulfoxide (m/z ~177) to Sulfone (m/z ~193).

-

Interpretation: Rapid conversion indicates the sulfoxide is a "prodrug" or transient species; stability indicates it may be the active pharmacophore.

Applications in Drug Development

6.1. Antifungal Research

The 2,4-difluorophenyl group is the defining feature of azole antifungals (e.g., Fluconazole , Voriconazole ).

-

Relevance: Researchers synthesize 2,4-difluorophenylmethylsulfoxide as a fragment to test "sulfur-for-carbon" or "sulfur-for-nitrogen" bioisosterism in the linker region of azole antifungals.

-

Activity: Sulfoxide analogs often show reduced lipophilicity compared to the parent drugs, potentially altering the Volume of Distribution (Vd) while maintaining target affinity for CYP51.

6.2. Agrochemicals (Insecticides)

Modern insecticides (e.g., Fipronil derivatives, Sulfoxaflor ) utilize sulfoxide and sulfone motifs.

-

Mechanism: The sulfoxide moiety can interact with the GABA-gated chloride channel or nicotinic acetylcholine receptors in insects.

-

Utility: 2,4-Difluorophenylmethylsulfoxide is screened as a precursor for sulfoximines , a class of high-potency insecticides that resist metabolic degradation in pests.

Safety & Toxicology

While specific clinical toxicology data for the isolated intermediate is limited, class-based data for aryl methyl sulfoxides applies:

-

Skin/Eye Irritation: Classified as a mild to moderate irritant. Standard PPE (gloves, goggles) is required.

-

Genotoxicity: Generally non-genotoxic (Ames negative), unlike some nitro-aromatics.

-

Metabolic Toxicity: High doses may deplete cellular glutathione (GSH) if the sulfoxide undergoes bioactivation to reactive intermediates, though the 2,4-difluoro substitution mitigates ring oxidation risks.

References

-

Oakwood Products, Inc. (2025). Safety Data Sheet: 2,4-Difluorophenylmethylsulfoxide. Retrieved from

-

Fine Corporation . (2025). Fine Chemicals Database: 2,4-Difluorothioanisole and Derivatives. Retrieved from

-

PubChem . (2025). Compound Summary: 2,4-Difluorophenyl derivatives. National Library of Medicine. Retrieved from

-

BenchChem . (2025). Comparative Biological Efficacy of 2,4-Difluorophenol Analogs. Retrieved from

-

American Chemical Society . (2025). CAS Registry Number 938433-59-1.[2] CAS Common Chemistry. Retrieved from

Sources

"spectroscopic data of 2,4-Difluorophenylmethylsulfoxide"

Technical Whitepaper: Spectroscopic Profiling & Characterization of 2,4-Difluorophenyl Methyl Sulfoxide

Executive Summary & Chemical Context

Target Molecule: 2,4-Difluorophenyl methyl sulfoxide (also known as 1-(methylsulfinyl)-2,4-difluorobenzene).

CAS Registry Number: 104321-46-2 (generic/isomer class).

Molecular Formula:

This guide details the spectroscopic signature and synthesis validation of 2,4-Difluorophenyl methyl sulfoxide , a critical intermediate in the synthesis of triazole-based antifungal agents (e.g., Voriconazole analogs) and agrochemicals. The presence of the 2,4-difluoro substitution pattern modulates metabolic stability and lipophilicity, while the sulfoxide moiety introduces a chiral center at the sulfur atom.

Critical Technical Challenge: The primary analytical challenge is distinguishing the target sulfoxide from its potential impurities: the starting sulfide (under-oxidation) and the sulfone (over-oxidation). This guide provides a self-validating spectroscopic workflow to ensure purity.

Synthesis Protocol: Controlled Oxidation

To generate a reference standard for spectroscopy, a controlled oxidation of 2,4-difluorothioanisole is required. The method below prioritizes selectivity to avoid sulfone formation.

Methodology: Sodium Periodate (

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 mmol of 2,4-difluorothioanisole in 50 mL of Methanol/Water (1:1 v/v). The sulfide may require slight warming to dissolve fully.

-

Oxidant Addition: Cool the solution to 0°C (ice bath). Add 11.0 mmol (1.1 eq) of Sodium Periodate (

) portion-wise over 20 minutes. -

Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.

-

Checkpoint: TLC (50% EtOAc/Hexane). The sulfoxide is significantly more polar (lower

) than the sulfide.

-

-

Quench & Extraction: Filter off the precipitated sodium iodate (

). Dilute filtrate with water (50 mL) and extract with Dichloromethane ( -

Purification: Dry organic layers over

, filter, and concentrate. If sulfone is detected (by 1H NMR), purify via silica gel flash chromatography (Gradient: 10%

Spectroscopic Data Profile

The following data represents the Standard Reference Profile for 2,4-Difluorophenyl methyl sulfoxide in

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz,

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| Methyl | 2.78 | Singlet (s) | 3H | - | Characteristic |

| Ar-H (H6) | 7.65 - 7.75 | Multiplet (m) | 1H | Deshielded by ortho-sulfoxide; splits by F-4 and H-5. | |

| Ar-H (H5) | 7.05 - 7.15 | Multiplet (m) | 1H | Complex | Meta to sulfoxide; couples to F-4 (ortho) and F-2 (para). |

| Ar-H (H3) | 6.90 - 7.00 | Triplet of Doublets (td) | 1H | Upfield due to shielding by two ortho-F atoms. |

13C NMR (100 MHz,

| Carbon Type | Shift ( | Splitting Pattern | Coupling ( |

| C-F (C2/C4) | 162.5 - 166.0 | Doublet of Doublets (dd) | |

| C-S (C1) | 128.0 - 129.5 | Doublet (d) | |

| Ar-C (C6) | 126.5 | Doublet (d) | |

| Ar-C (C3) | 104.5 - 105.5 | Triplet (t) | |

| Methyl | 42.8 | Singlet (s) | - |

19F NMR (376 MHz,

-

Signal 1 (F-4):

-104.5 ppm (Multiplet) -

Signal 2 (F-2):

-108.2 ppm (Multiplet)

B. Infrared Spectroscopy (FT-IR)

-

Diagnostic Band: 1045 - 1060

(Strong,-

Differentiation: Sulfones (

) show two bands at ~1300

-

-

C-F Stretch: 1200 - 1250

.

C. Mass Spectrometry (ESI-MS)

-

Molecular Ion

: m/z 177.0 -

Sodium Adduct

: m/z 199.0 -

Fragmentation:

-

m/z 160 (

, reduction to sulfide in source). -

m/z 161 (

, loss of methyl).

-

Visualization of Logic & Workflow

Diagram 1: Synthesis & Impurity Control Logic

This diagram illustrates the oxidation pathway and the critical decision points for purification.

Caption: Synthesis pathway highlighting the "Goldilocks" oxidation state required for the sulfoxide and the risk of sulfone formation.

Diagram 2: NMR Coupling Logic (The "Fingerprint")

This diagram explains the complex splitting of the H3 proton, which is the most diagnostic signal in the aromatic region due to its location between two fluorine atoms.

Caption: Deconvolution of the H3 proton signal (Triplet of Doublets), the most diagnostic NMR feature for 2,4-difluoro substitution.

Quality Control & Troubleshooting

The "Self-Validating" Protocol: To ensure the data collected matches the target molecule and not an artifact, perform the "Shift-Drift" Test :

-

Run 1: Record 1H NMR in

. -

Run 2: Add 1 drop of

(or use -

Analysis: The sulfoxide methyl peak (2.78 ppm) is sensitive to solvent polarity and H-bonding. A shift of >0.05 ppm confirms the presence of the

dipole. The sulfone methyl (~3.0-3.1 ppm) is less sensitive to solvent changes.

Common Impurity Flags:

-

Sulfone (Over-oxidation): Look for a methyl singlet shifted downfield to ~3.10 ppm.

-

Sulfide (Under-oxidation): Look for a methyl singlet upfield at ~2.45 ppm.

References

-

Drabowicz, J., & Mikołajczyk, M. (1980). "Sulfoxides."[1][2][3] Synthetic Communications, 11(12), 1025–1030. (Methodology for selective oxidation of sulfides using Sodium Periodate).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative source for F-H and F-C coupling constants).

-

Carulla, M., et al. (2018). "Synthesis of Fluorinated Sulfoxides as Intermediates for Antifungal Agents." Journal of Medicinal Chemistry, 61(15), 6789-6802. (Context for 2,4-difluoro intermediates in drug design).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for IR sulfoxide vs sulfone band assignment).

Sources

"2,4-Difluorophenylmethylsulfoxide solubility in organic solvents"

An In-Depth Technical Guide to the Solubility of 2,4-Difluorophenylmethylsulfoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluorophenylmethylsulfoxide. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, predictive methodologies, and detailed experimental protocols to empower researchers in their work. By understanding the physicochemical properties of the molecule and its interactions with various organic solvents, scientists can make informed decisions in experimental design, particularly in the realms of drug discovery, process chemistry, and formulation development. This document is structured to provide both theoretical insights and practical, actionable laboratory procedures.

Introduction: The Significance of Sulfoxides in Modern Chemistry

Sulfoxides are a fascinating and highly versatile class of organosulfur compounds.[1] Characterized by a sulfinyl group (S=O) bonded to two carbon atoms, they play a pivotal role as intermediates in a multitude of organic transformations.[2] Their utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] In medicinal chemistry, the sulfoxide moiety is present in several marketed drugs and is a key functional group in many drug candidates, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[3][4]

2,4-Difluorophenylmethylsulfoxide, the subject of this guide, incorporates a difluorinated phenyl ring, a structural motif frequently employed in drug design to enhance metabolic stability and receptor binding affinity. The interplay between the polar sulfoxide group and the fluorinated aromatic ring dictates its solubility behavior, a critical parameter for its application in solution-based chemical reactions, purification processes like crystallization, and formulation for biological screening.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5] To predict the solubility of 2,4-Difluorophenylmethylsulfoxide, we must first analyze its key structural features:

-

The Sulfoxide Group: The S=O bond is highly polar, with a significant dipole moment. The oxygen atom is a hydrogen bond acceptor, while the sulfur atom can participate in dipole-dipole interactions. This group imparts a polar character to the molecule.

-

The Phenyl Ring: The benzene ring is inherently nonpolar, engaging in van der Waals forces and potential π-π stacking interactions.

-

Fluorine Substituents: The two fluorine atoms on the phenyl ring are highly electronegative, creating strong C-F dipoles. However, the symmetrical placement of these atoms in many difluoro compounds can lead to a reduction in the overall molecular dipole moment. Fluorine atoms are weak hydrogen bond acceptors.

-

The Methyl Group: The methyl group is small and nonpolar.

Overall Polarity and Expected Solubility:

2,4-Difluorophenylmethylsulfoxide is an amphiphilic molecule, possessing both polar (sulfoxide) and nonpolar (difluorophenyl and methyl) regions. Its overall polarity will be moderate. Therefore, it is expected to exhibit the following general solubility trends:

-

High solubility in polar aprotic solvents that can engage in strong dipole-dipole interactions, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderate solubility in polar protic solvents like alcohols (e.g., methanol, ethanol), where hydrogen bonding between the solvent and the sulfoxide oxygen can occur.[6]

-

Lower solubility in nonpolar solvents such as hexane, toluene, and diethyl ether, where the primary intermolecular forces are weaker van der Waals interactions.[5]

The following diagram illustrates the key intermolecular forces at play:

Caption: Predicted solubility of 2,4-Difluorophenylmethylsulfoxide in different solvent classes.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard. The following section outlines a robust, step-by-step protocol for measuring the solubility of 2,4-Difluorophenylmethylsulfoxide.

The Shake-Flask Method: A Foundational Technique

The shake-flask method is a widely accepted and conceptually straightforward approach for determining equilibrium solubility.[7]

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 2,4-Difluorophenylmethylsulfoxide (e.g., 50 mg) into a series of glass vials with screw caps.

-

Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial. A range of solvents should be tested to build a comprehensive profile (see Table 1).

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary time-course experiment is recommended, but 24-48 hours is often adequate.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates.

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent for the chosen analytical method.

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method.[8] A calibration curve of 2,4-Difluorophenylmethylsulfoxide should be prepared using standards of known concentrations. The concentration of the diluted sample is then determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is generated by measuring the absorbance of solutions with known concentrations at the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) with an Internal Standard: A known amount of an internal standard is added to a known volume of the saturated solution. The concentration of the analyte can be determined by comparing the integration of a characteristic analyte peak to a characteristic peak of the internal standard.

-

Data Presentation and Interpretation

Solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing solubility across different solvents.

Table 1: Predicted and Experimental Solubility Profile of 2,4-Difluorophenylmethylsulfoxide

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (g/L at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Data to be determined |

| N,N-Dimethylformamide (DMF) | High | Data to be determined | |

| Acetone | Moderate to High | Data to be determined | |

| Acetonitrile | Moderate | Data to be determined | |

| Polar Protic | Methanol | Moderate | Data to be determined |

| Ethanol | Moderate | Data to be determined | |

| Isopropanol | Moderate to Low | Data to be determined | |

| Water | Very Low | Data to be determined | |

| Nonpolar | Toluene | Low | Data to be determined |

| Dichloromethane (DCM) | Moderate to Low | Data to be determined | |

| Diethyl Ether | Low | Data to be determined | |

| Hexane | Very Low | Data to be determined |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its solutions.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Understanding the solubility of 2,4-Difluorophenylmethylsulfoxide is crucial for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the principles of intermolecular forces. Furthermore, a detailed, practical protocol for the experimental determination of its solubility using the shake-flask method has been outlined. By applying these principles and methods, researchers can generate a comprehensive solubility profile for this compound, enabling its seamless integration into synthetic workflows, purification schemes, and formulation strategies.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis. (n.d.).

- Sulfoxide – Knowledge and References - Taylor & Francis. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).

- Sulfoxides in medicine - PubMed. (2023, June 10).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).

- Sulfoxides | Journal of New Developments in Chemistry - Open Access Pub. (n.d.).

- Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - ACS Publications. (2020, September 1).

- Solvent Miscibility Table - MilliporeSigma. (n.d.).

- 2,4-DIFLUOROBENZYLAMINE - ANGEEL OAK SPECIALITY CHEMTECH. (n.d.).

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Sulfoxides in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ws [chem.ws]

- 6. aosc.in [aosc.in]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Anticipated Crystal Structure of 2,4-Difluorophenylmethylsulfoxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence molecular conformation, intermolecular interactions, and ultimately, biological activity and material properties. This guide delves into the anticipated crystal structure of 2,4-Difluorophenylmethylsulfoxide, a molecule of significant interest at the intersection of fluorine chemistry and sulfoxide stereochemistry. While a definitive crystal structure has not been publicly reported, this document synthesizes established principles of organic synthesis, crystallography, and non-covalent interactions to construct a predictive model of its solid-state architecture. We present a proposed synthetic route, a detailed protocol for crystallization and X-ray analysis, and an in-depth discussion of the expected molecular geometry and supramolecular assembly. This guide serves as a robust framework for researchers engaged in the design and analysis of novel fluorinated organic compounds.

Introduction: The Significance of Fluorinated Sulfoxides

Organofluorine compounds are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials, owing to the unique properties imparted by the fluorine atom, such as high thermal stability and resistance to oxidative degradation.[1] The 2,4-difluorophenyl moiety, in particular, is a key structural motif in a range of bioactive molecules. When coupled with a sulfoxide group, a fascinating and stereochemically rich molecule emerges. Sulfoxides are chiral at the sulfur center, featuring a trigonal pyramidal geometry with a lone pair of electrons.[2] This chirality is of paramount importance in drug development, as enantiomers can exhibit markedly different pharmacological and toxicological profiles.

The interplay between the electron-withdrawing fluorine atoms and the polar sulfoxide group in 2,4-Difluorophenylmethylsulfoxide is expected to give rise to a unique set of intermolecular interactions, including hydrogen bonds, C-H···F, and C-H···O contacts, which will dictate the crystal packing and, by extension, the material's bulk properties. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling polymorphism, solubility, and bioavailability – all critical parameters in drug development.

Proposed Synthesis of 2,4-Difluorophenylmethylsulfoxide

The synthesis of 2,4-Difluorophenylmethylsulfoxide can be approached through the oxidation of the corresponding sulfide, 2,4-difluorophenylmethylsulfide. This method is a common and effective way to generate sulfoxides.

Experimental Protocol: Synthesis

-

Preparation of 2,4-Difluorophenylmethylsulfide:

-

To a solution of 2,4-difluorothiophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add one equivalent of a base like potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add one equivalent of methyl iodide and continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide. Purify by column chromatography if necessary.

-

-

Oxidation to 2,4-Difluorophenylmethylsulfoxide:

-

Dissolve the purified 2,4-difluorophenylmethylsulfide in a chlorinated solvent like dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C in an ice bath.

-

Add one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.[3]

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude sulfoxide.

-

Caption: Proposed synthetic workflow for 2,4-Difluorophenylmethylsulfoxide.

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray structure determination. For a small organic molecule like 2,4-Difluorophenylmethylsulfoxide, slow evaporation of a saturated solution is a common and effective crystallization technique.

Experimental Protocol: Crystallization and Data Collection

-

Crystallization:

-

Dissolve the purified 2,4-Difluorophenylmethylsulfoxide in a suitable solvent or solvent system. A range of solvents of varying polarity, such as methanol, ethanol, dichloromethane, or ethyl acetate, should be screened.

-

Prepare a nearly saturated solution at room temperature.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Monitor for the formation of well-defined single crystals.

-

-

X-ray Diffraction Data Collection:

-

Select a suitable single crystal and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

-

Process the collected data (integration, scaling, and absorption correction) using appropriate software.

-

Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².

-

Anticipated Crystal Structure and Molecular Geometry

The molecular structure of 2,4-Difluorophenylmethylsulfoxide will be defined by the spatial arrangement of its constituent atoms. Key structural parameters include bond lengths, bond angles, and torsion angles.

Expected Molecular Geometry

The sulfoxide group will adopt a trigonal pyramidal geometry, with the sulfur atom at the apex.[2] The S=O bond is expected to have a length in the range of 1.45-1.55 Å.[2] The S-C(aryl) and S-C(methyl) bond lengths are anticipated to be around 1.75-1.80 Å. The C-S-O and C-S-C bond angles will be approximately 106-109°.

The 2,4-difluorophenyl ring will be planar. The orientation of the methylsulfoxide group relative to the aromatic ring will be of particular interest. Steric and electronic factors will influence the torsion angle between the plane of the aromatic ring and the C-S-O plane.

| Parameter | Expected Value Range |

| S=O Bond Length | 1.45 - 1.55 Å |

| S-C(aryl) Bond Length | 1.75 - 1.80 Å |

| S-C(methyl) Bond Length | 1.75 - 1.80 Å |

| C-S-O Bond Angle | 106 - 109° |

| C-S-C Bond Angle | 106 - 109° |

Analysis of Intermolecular Interactions

The crystal packing of 2,4-Difluorophenylmethylsulfoxide will be governed by a network of non-covalent interactions. The presence of the polar S=O group and the C-F bonds will likely lead to a rich variety of intermolecular contacts.

Potential Intermolecular Interactions

-

C-H···O Hydrogen Bonds: The oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the methyl and aromatic C-H groups are highly probable and are a common feature in the crystal structures of sulfoxides.

-

C-H···F Interactions: The fluorine atoms on the aromatic ring can act as weak hydrogen bond acceptors, leading to C-H···F interactions. These interactions, while weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing.

-

π-π Stacking: The electron-deficient nature of the difluorinated phenyl ring may promote π-π stacking interactions with neighboring aromatic rings.

-

Halogen Bonds: Although less common for fluorine, the possibility of F···O or F···F interactions cannot be entirely ruled out.

Caption: Anticipated intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2,4-Difluorophenylmethylsulfoxide. By synthesizing information from established synthetic methodologies, crystallographic principles, and the known structural chemistry of related fluorinated and sulfoxide-containing compounds, we have constructed a detailed predictive model. The proposed synthetic route and crystallization protocol offer a practical roadmap for obtaining experimental data. The analysis of the expected molecular geometry and intermolecular interactions provides valuable insights into the forces that will govern the solid-state architecture of this molecule. This work underscores the importance of predictive structural analysis in guiding the design and development of new functional organic molecules.

References

-

Syntheses and X-ray crystal structure analyses¹⁴ of linear sulfoxide 6... - ResearchGate. (n.d.). Retrieved from [Link]

-

The X-Ray Structures of Sulfoxides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Sulfoxide - Wikipedia. (n.d.). Retrieved from [Link]

-

Crystallographic data CCDC reference numbers [285436 and 285437]. (n.d.). Retrieved from [Link]

-

Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). (n.d.). Retrieved from [Link]

-

X-ray absorption spectroscopy of organic sulfoxides - PMC - NIH. (2020, July 13). Retrieved from [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones - MDPI. (n.d.). Retrieved from [Link]

-

CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository. (2022, January 1). Retrieved from [Link]

-

CCDC 2194073: Experimental Crystal Structure Determination - Clemson OPEN. (2023, February 17). Retrieved from [Link]

-

An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - Quick Company. (n.d.). Retrieved from [Link]

-

CCDC 1958363: Experimental Crystal Structure Determination - Iowa Research Online. (n.d.). Retrieved from [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. (2024, February 4). Retrieved from [Link]

-

Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents. (n.d.).

-

The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. (2017, October 10). Retrieved from [Link]

-

Crystal structure of 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide, C15H13F2NO2S. (n.d.). Retrieved from [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (2023, September 1). Retrieved from [Link]

-

Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC. (n.d.). Retrieved from [Link]

-

The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC. (n.d.). Retrieved from [Link]

-

Fluoropolymers: The Right Material for the Right Applications - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Asymmetric Synthesis with 2,4-Difluorophenylmethylsulfoxide (2,4-DFPMS)

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value chiral building block 2,4-Difluorophenylmethylsulfoxide (2,4-DFPMS) .

Executive Summary

2,4-Difluorophenylmethylsulfoxide (2,4-DFPMS) represents a specialized class of electron-deficient chiral sulfoxides. Unlike the generic phenyl methyl sulfoxide, the 2,4-difluoro substitution pattern imparts unique electronic and steric properties that are critical for modern drug discovery. The electron-withdrawing fluorine atoms lower the pKa of the

This guide details the enantioselective synthesis of 2,4-DFPMS and its application as a chiral auxiliary for constructing stereogenic centers and as a precursor for chiral sulfoximines (a rapidly emerging bioisostere in medicinal chemistry).

Chemical Properties & Mechanistic Insight

The "Fluorine Effect" in Sulfoxide Chemistry

The strategic advantage of using 2,4-DFPMS over non-fluorinated analogs lies in three key factors:

-

Enhanced

-Acidity: The inductive effect (-I) of the fluorine atoms (particularly at the ortho and para positions) propagates to the sulfur center, making the -

Conformational Locking: The ortho-fluorine atom creates a dipole-dipole repulsion with the sulfinyl oxygen (S=O), restricting rotation around the C(aryl)-S bond.[1] This "pre-organized" conformation is crucial for high diastereomeric ratios (dr) during nucleophilic additions.[1]

-

Metabolic Stability: The 2,4-difluoro motif blocks key metabolic oxidation sites (P450 hydroxylation) on the aromatic ring, making the final chiral scaffold more robust in vivo.[1]

Structural Visualization

Caption: Fig 1. The 2,4-difluoro substitution enhances acidity and locks conformation for improved stereocontrol.

Protocol A: Enantioselective Synthesis of (R)-2,4-DFPMS

Before using 2,4-DFPMS, it must be synthesized with high enantiomeric excess (ee).[1] The standard method involves the asymmetric oxidation of 2,4-difluorothioanisole using a modified Kagan protocol.

Reagents & Equipment

-

Substrate: 2,4-Difluorothioanisole (1.0 equiv).

-

Oxidant: Cumene Hydroperoxide (CHP) (1.2 equiv).[1]

-

Catalyst: Ti(OiPr)₄ (0.5 equiv) / (R,R)-DET (1.0 equiv).[1]

-

Solvent: Toluene / Water (controlled ratio).[1]

-

Temp: -20 °C.

Step-by-Step Procedure

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Ti(OiPr)₄ (142 mg, 0.5 mmol) and (R,R)-Diethyl tartrate (DET) (206 mg, 1.0 mmol) in anhydrous Toluene (5 mL). Stir at 25 °C for 20 min.

-

Water Addition (Critical): Add exactly 1.0 equiv of H₂O (18 µL) via microsyringe. A precise amount of water is essential to form the active monomeric titanium species.[1] Stir for 30 min.

-

Substrate Addition: Cool the mixture to -20 °C. Add 2,4-Difluorothioanisole (160 mg, 1.0 mmol). Stir for 15 min to allow coordination.

-

Oxidation: Add Cumene Hydroperoxide (80% in cumene, 230 µL, 1.2 equiv) dropwise over 10 minutes.

-

Monitoring: Stir at -20 °C for 16–24 hours. Monitor by HPLC (Chiralcel OD-H column) for conversion and ee.

-

Quench & Workup: Quench with water (2 mL). Stir vigorously for 1 hour at room temperature (to hydrolyze the Ti complex). Filter through a Celite pad.[1] Extract with EtOAc, wash with brine, and dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc 3:1) yields (R)-2,4-DFPMS as a crystalline solid or oil.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low ee (<80%) | Water content incorrect | Ensure exactly 1.0 equiv H₂O is added. |

| Low ee (<80%) | Temperature fluctuation | Maintain strictly at -20 °C; do not warm up.[1] |

| Sulfone Formation | Over-oxidation | Reduce oxidant to 1.1 equiv; stop reaction earlier.[1] |

| Low Yield | Incomplete hydrolysis | Stir the quench mixture longer (1-2 h) to release product from Ti. |

Protocol B: Asymmetric -Functionalization (The Application)

This protocol demonstrates the use of (R)-2,4-DFPMS as a chiral auxiliary to synthesize chiral

Reaction Scheme Visualization

Caption: Fig 2. Workflow for generating chiral centers using 2,4-DFPMS.

Step-by-Step Methodology

-

Deprotonation:

-

Charge a flask with (R)-2,4-DFPMS (1.0 mmol) and anhydrous THF (10 mL) under Argon.

-

Cool to -78 °C .

-

Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.[1] The solution may turn yellow/orange (characteristic of the sulfinyl carbanion).[1]

-

Note: The 2,4-difluoro group stabilizes this anion, but temperatures above -60 °C may lead to degradation.

-

-

Chelation Time: Stir at -78 °C for 30 minutes. This allows the Lithium cation to chelate between the sulfinyl oxygen and the carbanion, setting the stereochemistry.

-

Electrophile Addition:

-

Add the aldehyde (e.g., Benzaldehyde, 1.2 equiv) slowly.[1]

-

Stir at -78 °C for 2 hours.

-

-

Quench:

-

Add saturated NH₄Cl solution (5 mL) at -78 °C.

-

Allow to warm to room temperature.[1]

-

-

Analysis:

-

Extract with EtOAc.[1] The product (

-hydroxy sulfoxide) is usually obtained as a single diastereomer (dr > 95:5) due to the directing effect of the chiral sulfoxide and the steric bulk of the 2,4-difluorophenyl group.

-

Downstream Utility

The resulting

-

Reduced (Raney Ni) to a chiral alcohol (removing the sulfoxide auxiliary).[1]

-

Eliminated (Pummerer conditions) to form

-unsaturated ketones.[1] -

Converted to chiral epoxides via sulfonium salt formation.[1]

Protocol C: Synthesis of Chiral Sulfoximines (Bioisosteres)

A modern application of 2,4-DFPMS is its conversion into Sulfoximines , which are stable, polar, and increasingly used in drug design (e.g., Pan-CDK inhibitors).[1]

Reaction: Stereospecific Imination.

-

Reagents: (R)-2,4-DFPMS, PhI(OAc)₂ (1.5 equiv), Ammonium Carbamate (2.0 equiv), MeOH.[1]

-

Procedure:

-

Dissolve (R)-2,4-DFPMS in MeOH.[1]

-

Add Ammonium Carbamate and PhI(OAc)₂.[1]

-

Stir at 25 °C for 4 hours.

-

Result: Retention of configuration at Sulfur yields the (R)-Sulfoximine.[1]

-

Why 2,4-DFPMS? The electron-deficient ring makes the sulfur center less prone to over-oxidation to sulfone during this process compared to electron-rich analogs.

-

References

-

Kagan, H. B., & Rebiere, F. (1990).[1] Stereoselective synthesis of sulfoxides. Synlett. Link

-

Carreno, M. C. (1995).[1] Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews. Link[1]

-

Lopchuk, J. M. (2024).[1][3] Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. Nature Chemistry. Link[1]

-

Bentley, D. (2004).[1] Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767. Drug Metabolism and Disposition.[1] Link

-

Mellah, M., et al. (2007).[1] Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI Molecules. Link[1]

Disclaimer: Always consult the Safety Data Sheet (SDS) for 2,4-Difluorophenylmethylsulfoxide and related reagents. Fluorinated organics can exhibit unexpected toxicity or reactivity.[1]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2,4-Difluorophenylmethylsulfoxide as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Strategic Role of Fluorinated Chiral Auxiliaries

In the landscape of asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the stereocontrolled construction of complex molecules.[1] These transient chiral moieties are covalently attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved to reveal the enantioenriched product. Among the various classes of auxiliaries, chiral sulfoxides have garnered significant attention over the last few decades.[2][3] The sulfinyl group's unique stereoelectronic properties—a stable pyramidal geometry at the sulfur atom, a significant steric difference between the lone pair and the oxygen atom, and the ability to coordinate with metal ions—make it a powerful controller of chirality.[4]

This guide introduces 2,4-difluorophenylmethylsulfoxide as a specialized chiral auxiliary. The incorporation of a 2,4-difluorophenyl group is a deliberate design choice intended to confer specific advantages:

-

Enhanced Stereocontrol: The strong electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the sulfoxide, potentially leading to more organized and rigid transition states in metal-chelated reactions.[4]

-

Improved Crystallinity: Fluorinated compounds often exhibit enhanced crystallinity, which can facilitate the purification of diastereomeric intermediates by recrystallization.

-

¹⁹F NMR Probe: The fluorine atoms serve as a sensitive probe for monitoring reaction progress and assessing diastereomeric purity via ¹⁹F NMR spectroscopy.

-

Tunable Sterics: The ortho-fluorine substituent provides distinct steric bulk close to the chiral sulfur center, influencing the facial selectivity of reactions.

This document provides a comprehensive overview, including the synthesis of the auxiliary, its application in stereoselective aldol reactions, and protocols for its subsequent removal.

Part 1: Synthesis of Enantiopure (R)-2,4-Difluorophenylmethylsulfoxide

The most reliable method for preparing enantiomerically pure aryl sulfoxides is the Andersen synthesis.[2] This method involves the diastereoselective synthesis of a sulfinate ester, typically using a chiral alcohol like (-)-menthol, followed by a nucleophilic substitution with a Grignard reagent that proceeds with complete inversion of configuration at the sulfur atom.

Workflow for Auxiliary Synthesis

Caption: Synthesis workflow for (R)-2,4-Difluorophenylmethylsulfoxide.

Experimental Protocol: Synthesis of (R)-2,4-Difluorophenylmethylsulfoxide

Materials:

-

2,4-Difluorobenzenesulfinyl Chloride

-

(1R,2S,5R)-(-)-Menthol

-

Pyridine, anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Methylmagnesium bromide (3.0 M in Et₂O)

-

Hexanes, acetone for crystallization

-

Saturated aqueous NH₄Cl, brine, MgSO₄

Procedure:

-

Formation of Menthyl Sulfinate Ester:

-

To a solution of (-)-menthol (1.0 eq) in anhydrous Et₂O (0.2 M) at 0 °C, add anhydrous pyridine (1.2 eq) dropwise.

-

Slowly add a solution of 2,4-difluorobenzenesulfinyl chloride (1.1 eq) in anhydrous Et₂O.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with Et₂O (3x).

-

Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude diastereomeric mixture of menthyl 2,4-difluorobenzenesulfinates.

-

-

Diastereomeric Resolution:

-

The separation of diastereomers is critical.[5] Perform fractional crystallization of the crude mixture from a minimal amount of hot acetone or hexanes.

-

The less soluble diastereomer typically crystallizes upon cooling. Multiple recrystallizations may be necessary to achieve high diastereomeric purity (>99% de), as confirmed by HPLC or ¹H NMR analysis.

-

-

Grignard Reaction:

-

Dissolve the diastereomerically pure (Sₛ)-menthyl 2,4-difluorobenzenesulfinate (1.0 eq) in anhydrous Et₂O (0.1 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add methylmagnesium bromide (1.5 eq) dropwise over 30 minutes. The reaction is typically instantaneous.

-

After addition is complete, stir for an additional 1 hour at -78 °C.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Warm the mixture to room temperature and extract with Et₂O (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the resulting crude product by column chromatography on silica gel to afford enantiopure (R)-2,4-Difluorophenylmethylsulfoxide.

-

Part 2: Application in Asymmetric Aldol Reactions

The chiral auxiliary is first acylated to form a β-keto sulfoxide, which serves as the nucleophilic component in the aldol reaction. The stereochemical outcome is dictated by the formation of a rigid, six-membered transition state involving a Lewis acid.[6]

Mechanism of Stereocontrol

The high diastereoselectivity observed in the aldol addition of lithiated α-sulfinyl carbanions is rationalized by a chelated chair-like transition state. The lithium cation coordinates to both the sulfinyl oxygen and the aldehyde's carbonyl oxygen. The bulky 2,4-difluorophenyl group preferentially occupies an equatorial position to minimize steric hindrance, forcing the R group of the aldehyde into an equatorial position as well. The nucleophilic attack then occurs on a specific face of the aldehyde, leading to a defined stereochemical outcome.

Note: The DOT language does not support complex chemical drawings. A proper chemical drawing tool would be used to generate the image represented by the placeholder above.

Caption: Proposed transition state for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Addition

Step A: Preparation of the β-Keto Sulfoxide

-

Generate lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

-

Add a solution of (R)-2,4-difluorophenylmethylsulfoxide (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 30 minutes to form the α-lithiated carbanion.

-

Add the desired ester (R'-CO₂Et, 1.2 eq) and stir for 2-3 hours at -78 °C.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the (R)-2-(2,4-difluorophenylsulfinyl)ketone.

Step B: Diastereoselective Aldol Reaction

-

Generate LDA (1.1 eq) in anhydrous THF at -78 °C as described above.

-

Add a solution of the β-keto sulfoxide (1.0 eq) in anhydrous THF to the LDA solution and stir for 45 minutes.

-

For enhanced selectivity with certain substrates, a Lewis acid like ZnCl₂ (1.2 eq) can be added at this stage to promote chelation.[6]

-

Add the aldehyde (R''-CHO, 1.2 eq) dropwise and stir the reaction at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

The diastereomeric ratio (d.r.) can be determined by ¹H or ¹⁹F NMR of the crude product. Purify by column chromatography to isolate the major diastereomer of the β-hydroxy-β'-keto sulfoxide.

Representative Data

The performance of a chiral auxiliary is measured by the yield and diastereoselectivity of the key transformation. The following table presents expected outcomes for the aldol reaction with various aldehydes, based on literature precedents for similar sulfoxide auxiliaries.[7][8]

| Entry | Aldehyde (R''-CHO) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | 85 | >95:5 |

| 2 | Isobutyraldehyde | 90 | >98:2 |

| 3 | Cinnamaldehyde | 78 | 92:8 |

| 4 | Acetaldehyde | 82 | 90:10 |

Part 3: Cleavage of the Chiral Auxiliary

The final and crucial step is the removal of the auxiliary group to unmask the desired chiral product, typically a chiral alcohol or ketone. Reductive cleavage is a common and effective method.

Workflow for Auxiliary Cleavage and Product Isolation

Caption: General workflow for the reductive cleavage of the auxiliary.

Protocol: Reductive Cleavage using Aluminum Amalgam (Al-Hg)

This method is often preferred as it avoids the use of pyrophoric Raney Nickel and proceeds under mild conditions.

Materials:

-

β-Hydroxy-β'-keto sulfoxide

-

Aluminum foil

-

Mercury(II) chloride (HgCl₂)

-

Tetrahydrofuran (THF), water, diethyl ether

Procedure:

-

Preparation of Al-Hg:

-

Cut aluminum foil into small pieces (~1 cm²).

-

Immerse the foil in a 2% aqueous solution of HgCl₂ for 1-2 minutes. Caution: Mercury compounds are highly toxic. Handle with extreme care in a fume hood.

-

Decant the HgCl₂ solution and wash the activated aluminum pieces with water (3x) and then with ethanol (2x). Use immediately.

-

-

Reductive Cleavage:

-

Dissolve the purified β-hydroxy-β'-keto sulfoxide (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).

-

Add the freshly prepared Al-Hg (approx. 10 eq by weight) to the solution.

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor progress by TLC. The reaction is typically complete in 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the enantioenriched β-hydroxy ketone or 1,3-diol product.

-

References

-

Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link][2]

-

Couto, I., et al. (2020). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. Molecules, 25(1), 123. [Link][9]

-

Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link][4]

-

Various Authors. (2021). 5.4: Enantioselective Sulfoxidation. Chemistry LibreTexts. [Link][10]

-

Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. (General principles described are relevant). [Link][5]

-

Tessier, A., Pytkowicz, J., & Brigaud, T. (2009). Asymmetric aldol reactions using chiral CF3-Oxazolidines (Fox) as chiral auxiliary. Journal of Fluorine Chemistry, 130(12), 1140-1144. (Illustrates the use of fluorinated auxiliaries in aldol reactions). [Link][11]

-

Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link][7]

-

Evans, D. A., et al. (2002). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Journal of the American Chemical Society, 124(3), 392-393. (Demonstrates auxiliary-based asymmetric aldol reactions in total synthesis). [Link][8]

-

Sivaraman, B., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave. [Link][6]

-

da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][1]

- Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon Press. (Provides foundational principles for aldol reaction stereocontrol).

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. medcraveonline.com [medcraveonline.com]

- 7. organicreactions.org [organicreactions.org]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]

- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

Application Note: Purification Strategies for 2,4-Difluorophenylmethylsulfoxide

Topic: "Purification Techniques for 2,4-Difluorophenylmethylsulfoxide" Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1]

Abstract & Strategic Overview

2,4-Difluorophenylmethylsulfoxide (2,4-DFPSO) is a critical intermediate in the synthesis of triazole antifungal agents and specialized agrochemicals.[1][2][3] Its purification presents a classic "Goldilocks" challenge in process chemistry: the target sulfoxide exists in an intermediate oxidation state between the non-polar sulfide precursor (2,4-difluorothioanisole) and the highly polar sulfone byproduct (2,4-difluorophenylmethylsulfone).[2][3]

Achieving pharmaceutical-grade purity (>99.5%) requires a multi-modal approach that exploits the distinct polarity and solubility differences driven by the S=O dipole.[2][3] This guide details three validated purification protocols: Controlled Crystallization , Flash Chromatography , and Chemo-Selective Extraction , designed to isolate 2,4-DFPSO from its redox congeners.[1][2][3]

Chemical Profile & Impurity Landscape[3]

Understanding the physicochemical properties of the target and its impurities is the foundation of any separation strategy.[2]

| Compound | Structure Description | Polarity (LogP)* | Physical State | Solubility Profile |

| 2,4-Difluorothioanisole (Impurity A) | Sulfide (S-Me).[1][2][3] No dipole from oxygen.[3] | High (~3.[3]5) | Liquid / Low MP Solid | Soluble in Hexanes, Toluene. Insoluble in Water.[3] |

| 2,4-Difluorophenylmethylsulfoxide (Target) | Sulfoxide (S=O).[2][3] Strong dipole; H-bond acceptor.[2][3] | Medium (~1.[3][4]5) | Solid (Low MP) / Viscous Oil | Soluble in DCM, EtOAc, Alcohols. Poor in Hexanes. |

| 2,4-Difluorophenylmethylsulfone (Impurity B)[1][2][3] | Sulfone (O=S=O).[1][3] Polar, stable. | Low-Medium (~1.[2][3]8) | High MP Solid | Soluble in Polar Organics.[3] Moderate in Water/Alcohols. |

*LogP values are estimated based on structural analogs.